

A Comprehensive Technical Guide to the Solubility of Benzaldoxime

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Compound of Interest

Compound Name: Benzaldoxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **benzaldoxime** in a range of common laboratory solvents. The information is intended to assist researchers and professionals in drug development and chemical synthesis in selecting appropriate solvent systems, designing experimental protocols, and understanding the physicochemical properties of this compound.

Core Concepts in Solubility

Benzaldoxime ($C_6H_5CH=NOH$) is an organic compound that exists as two geometric isomers: (E)-**benzaldoxime** and (Z)-**benzaldoxime**. The solubility of **benzaldoxime** is influenced by its molecular structure, particularly the presence of a polar oxime functional group (-NOH) and a nonpolar benzene ring. This dual nature allows for varying degrees of solubility in a wide array of solvents, governed by the principle of "like dissolves like." The ability of the oxime group to form hydrogen bonds is a key factor in its solubility in polar protic solvents.^[1] It is important to note that different isomers can exhibit different physical properties, including solubility. Most commercially available **benzaldoxime** is predominantly the more stable (E)-isomer or a mixture of isomers.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for **benzaldoxime** in various solvents. Data for specific isomers are noted where available.

Table 1: Solubility of **Benzaldoxime** in Common Organic Solvents

Solvent Class	Solvent Name	Chemical Formula	Solubility	Temperature (°C)	Isomer
Polar Protic Solvents					
Alcohols	Methanol	CH ₃ OH	10 g / 100 mL	Not Specified	Not Specified
Ethanol	C ₂ H ₅ OH	15.5 g / 100 g	Not Specified	β-form (Z-isomer)	
Ethanol	C ₂ H ₅ OH	71.5 g / 100 g	70	β-form (Z-isomer)	
Polar Aprotic Solvents					
Sulfoxides	Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Soluble[2]	Not Specified	Not Specified
Non-Polar Solvents					
Aromatic Hydrocarbons	Benzene	C ₆ H ₆	Very Soluble	Not Specified	β-form (Z-isomer)
Ethers					
Diethyl Ether	(C ₂ H ₅) ₂ O	Very Soluble	Not Specified	β-form (Z-isomer)	

Table 2: Solubility of **Benzaldoxime** in Water

Solvent	Chemical Formula	Solubility	Temperature (°C)	Isomer
Water	H ₂ O	Slightly Soluble[3][4]	Ambient	Not Specified
Water	H ₂ O	Soluble	100	β-form (Z-isomer)

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Quantitative Solubility Measurement

This protocol outlines the steps for determining the solubility of **benzaldoxime** in a chosen solvent.

1. Materials and Equipment:

- **Benzaldoxime** (solid)
- Solvent of interest (analytical grade)
- Analytical balance
- Glass vials with screw caps
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes

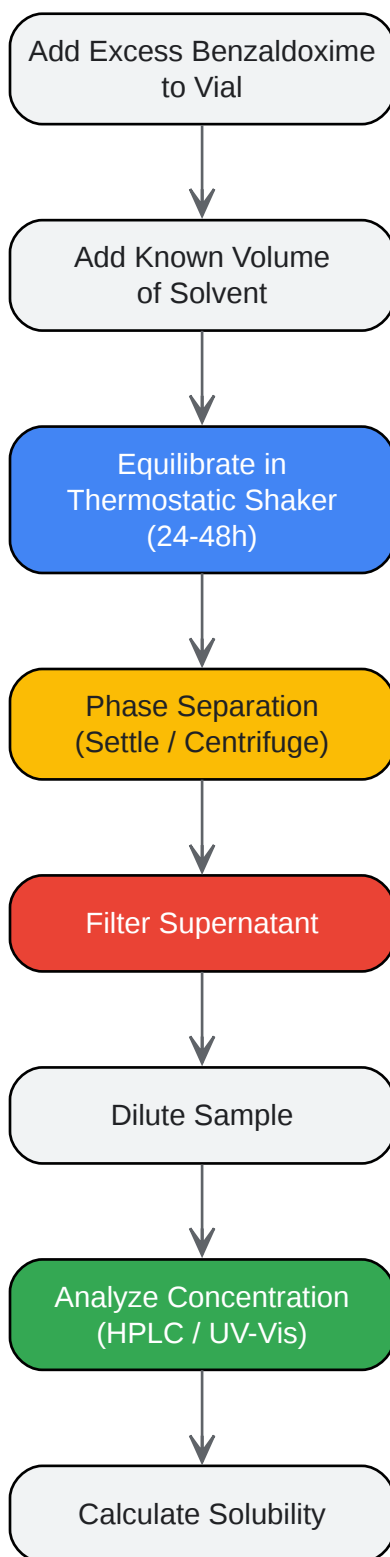
- High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

2. Procedure:

- Preparation of Saturated Solution: Add an excess amount of solid **benzaldoxime** to a glass vial. The excess solid should be clearly visible.
- Solvent Addition: Add a known volume of the selected solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the aliquot through a syringe filter into a clean container.
- Quantification:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
 - Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine its concentration.
- Calculation: Calculate the solubility of **benzaldoxime** in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as g/100 mL or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of **benzaldoxime** solubility using the shake-flask method.



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Caption: Workflow for solubility determination via the shake-flask method.

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